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Compound of Interest

Compound Name:
2,4-Dimethyl-1,3-thiazole-5-

sulfonyl chloride

Cat. No.: B1305853 Get Quote

Structure-Activity Relationships of Thiazole-
Based Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

thiazole-containing sulfonamides, with a focus on elucidating the potential therapeutic

applications of 2,4-dimethylthiazole-5-sulfonamide derivatives. By examining the impact of

structural modifications on biological activity, this document aims to inform the rational design

of novel drug candidates. The information presented is a synthesis of data from multiple studies

on related thiazole sulfonamide classes, offering valuable insights into this important scaffold.

Comparative Biological Activities
Thiazole-based sulfonamides have been investigated for a wide range of biological activities,

including carbonic anhydrase inhibition, anticancer, antimicrobial, and antioxidant effects. The

substitution pattern on both the thiazole and the sulfonamide-bearing phenyl ring plays a

crucial role in determining the potency and selectivity of these compounds.

Carbonic Anhydrase Inhibition
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of

enzymes involved in various physiological processes.[1][2] The primary mechanism of action
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involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active

site.[3]

Key SAR observations for thiazole sulfonamides as CA inhibitors include:

Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole

ring influence binding affinity. While specific data on the 2,4-dimethylthiazole-5-sulfonamide

scaffold is limited, studies on related 1,3,4-thiadiazole-5-sulfonamides show that

substitutions at the 2-position can significantly impact inhibitory potency.[4]

Substitution on the Phenyl Ring: Modifications to the phenyl ring of the benzenesulfonamide

moiety are critical for activity and selectivity against different CA isoforms. Electron-

withdrawing groups, such as nitro and chloro groups, have been shown to enhance inhibitory

activity in some series.[5]

Anticancer Activity
The anticancer potential of thiazole sulfonamides has been evaluated against various cancer

cell lines. The MTT assay is a common method used to assess the cytotoxic effects of these

compounds.[5][6][7]

General SAR trends for anticancer activity include:

Nature of the Substituent on the Phenyl Ring: The presence of specific substituents on the

phenyl ring can significantly affect cytotoxicity. For instance, in a series of 2-aminothiazole

sulfonamides, a para-chloro substituent on the benzene ring resulted in the most potent

antioxidant activity, which can be linked to anticancer potential.[5]

Overall Molecular Structure: The combination of the thiazole ring, the sulfonamide linker, and

the substituted phenyl ring contributes to the overall lipophilicity and electronic properties of

the molecule, which in turn affect its ability to penetrate cell membranes and interact with

intracellular targets.

Antimicrobial and Antioxidant Activity
Several thiazole sulfonamide derivatives have demonstrated promising antimicrobial and

antioxidant properties.[5][8]
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Key findings in these areas are:

Antioxidant Activity: In a study of 2-aminothiazole sulfonamides, a compound with a para-

chloro substituent on the benzene ring (compound 8) showed the highest DPPH radical

scavenging and superoxide dismutase (SOD)-mimic activities.[5] A meta-nitro substituted

compound also displayed significant activity.[5]

Antimicrobial Activity: While some thiazole sulfonamides exhibit antimicrobial effects, the

introduction of a sulfonamide moiety to a 2-aminothiazole core did not necessarily lead to

potent antimicrobial agents in one study.[5] The antimicrobial SAR is complex and appears to

be highly dependent on the specific heterocyclic system and substitution patterns.[8]

Data Summary
The following table summarizes the quantitative data for selected thiazole sulfonamide

derivatives from various studies to illustrate the structure-activity relationships.
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Compoun
d ID

Thiazole
Scaffold

Phenyl
Ring
Substitue
nt

Biologica
l Activity

Assay
IC50 / %
Inhibition

Referenc
e

8

2-

Aminothiaz

ole

4-Chloro Antioxidant DPPH 90.09% [5]

8

2-

Aminothiaz

ole

4-Chloro Antioxidant SOD-mimic 99.02% [5]

10

2-

Aminothiaz

ole

3-Nitro Antioxidant DPPH 70.29% [5]

10

2-

Aminothiaz

ole

3-Nitro Antioxidant SOD-mimic 92.05% [5]

Analog 1 Thiazole
Nitro group

on Ring B

Anti-

Alzheimer'

s

AChE

Inhibition

0.10 ± 0.05

µM
[6]

Analog 1 Thiazole
Nitro group

on Ring B

Anti-

Alzheimer'

s

BuChE

Inhibition

0.20 ±

0.050 µM
[6]

Analog 2 Thiazole
Nitro group

on Ring B

Anti-

Alzheimer'

s

AChE

Inhibition

1.90 ± 0.10

µM
[6]

Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A common method for determining the inhibitory activity of compounds against carbonic

anhydrase is a stopped-flow CO2 hydration assay.[4]
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Enzyme and Inhibitor Preparation: A stock solution of purified human carbonic anhydrase

(hCA) isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Stock solutions

of the test compounds are typically prepared in DMSO.

Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe

contains the enzyme solution (with or without the inhibitor), and the other contains a CO2-

saturated buffer solution with a pH indicator (e.g., phenol red).

Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the

pH indicator is monitored over time as the CO2 is hydrated to carbonic acid, causing a pH

drop.

Data Analysis: The initial rates of the reaction are determined for each inhibitor

concentration. IC50 values are then calculated by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds (and a vehicle control) and incubated for a specific period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent

(e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells, and IC50 values are determined.

Visualizing Structure-Activity Relationships and
Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of 2,4-

dimethylthiazole-5-sulfonamides.
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Caption: Conceptual overview of a Structure-Activity Relationship (SAR) study.
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Caption: General workflow for an enzyme inhibition assay.

Caption: Simplified mechanism of carbonic anhydrase inhibition by a sulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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